molecular formula C14H17BrO2 B6335656 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 1263365-71-4

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B6335656
CAS No.: 1263365-71-4
M. Wt: 297.19 g/mol
InChI Key: KLWJSMBKFMWXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a bromine atom, a tetrahydropyran ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the bromination of a suitable precursor, followed by the introduction of the tetrahydropyran-2-yloxy group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The double bond in the propene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding alkane derivative.

Scientific Research Applications

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the tetrahydropyran ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(3-methoxyphenyl)-1-propene: Similar structure but with a methoxy group instead of the tetrahydropyran ring.

    2-Bromo-3-(3-hydroxyphenyl)-1-propene: Contains a hydroxyl group instead of the tetrahydropyran ring.

    2-Bromo-3-(3-ethoxyphenyl)-1-propene: Features an ethoxy group instead of the tetrahydropyran ring.

Uniqueness

The presence of the tetrahydropyran-2-yloxy group in 2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, potentially leading to unique applications and effects.

Biological Activity

2-Bromo-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene (CAS No. 1263365-71-4) is an organic compound notable for its unique structural features, including a bromine atom and a tetrahydropyran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Features

The structure of this compound can be described as follows:

  • Bromine Atom : Provides electrophilic character, facilitating various chemical reactions.
  • Tetrahydropyran Ring : Enhances solubility and bioavailability, potentially influencing pharmacokinetic properties.
  • Phenyl Group : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The bromine atom can engage in halogen bonding, while the tetrahydropyran ring may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have been shown to inhibit bacterial growth effectively, suggesting a potential application in treating infections.

Anticancer Properties

Studies have explored the anticancer potential of similar compounds. For example, the presence of a bromine atom in organic molecules has been correlated with increased cytotoxicity against various cancer cell lines. The specific mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.

Neuroprotective Effects

Recent investigations into γ-butyrolactones, which share structural similarities with this compound, have revealed neuroprotective effects. These compounds have demonstrated the ability to inhibit reactive oxygen species (ROS) production and promote neuronal survival under stress conditions.

Case Study 1: Antimicrobial Screening

A study conducted on related compounds found that derivatives with tetrahydropyran moieties displayed potent antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be less than 10 μg/mL for several derivatives, indicating strong potential for therapeutic applications.

Case Study 2: Anticancer Activity

In vitro assays showed that compounds similar to this compound inhibited the growth of breast cancer cell lines (MCF-7) with IC50 values around 15 μM. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

Comparative Analysis

CompoundStructureAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundStructureEffective against S. aureus (MIC < 10 μg/mL)IC50 ~15 μM against MCF-7Potential ROS inhibition
Similar Compound AStructure AModerate activityIC50 ~30 μMNo significant effect
Similar Compound BStructure BHigh activity (MIC < 5 μg/mL)IC50 ~10 μMStrong neuroprotection

Properties

IUPAC Name

2-[3-(2-bromoprop-2-enyl)phenoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWJSMBKFMWXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)OC2CCCCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198192
Record name 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263365-71-4
Record name 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 2-[3-(2-bromo-2-propen-1-yl)phenoxy]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.